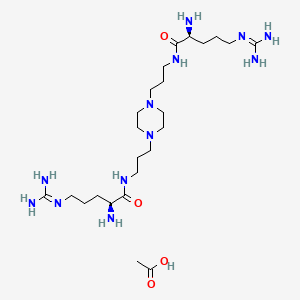
Ciraparantag acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciraparantag acetate is a small molecule designed as an anticoagulant reversal agent. It is specifically engineered to bind noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) such as rivaroxaban, apixaban, and dabigatran. This binding characteristic allows this compound to rapidly reverse the effects of these anticoagulants, making it a potential lifesaver in cases of uncontrolled bleeding.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ciraparantag acetate is synthesized through a series of chemical reactions involving the combination of arginine units with a piperazine linker. The synthesis typically involves the following steps:
Activation of Arginine Units: The arginine units are activated using reagents such as carbodiimides to form reactive intermediates.
Coupling Reaction: The activated arginine units are then coupled with piperazine to form the intermediate compound.
Final Modifications: The intermediate compound undergoes further modifications, including acetylation, to yield this compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes described above. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, are employed to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ciraparantag acetate primarily undergoes noncovalent binding reactions with anticoagulants. These reactions are based on charge-charge interactions and hydrogen bonding.
Common Reagents and Conditions:
Reagents: Carbodiimides, acetyl chloride, and various solvents are commonly used in the synthesis and modification of this compound.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed: The major product formed is this compound itself, with minor by-products such as unreacted starting materials and side products that are removed during purification.
Scientific Research Applications
Ciraparantag acetate has several scientific research applications, including:
Chemistry: It is used as a model compound to study noncovalent binding interactions and the design of other anticoagulant reversal agents.
Biology: Research on the biological effects of this compound includes its impact on coagulation pathways and its potential use in treating bleeding disorders.
Medicine: It is being investigated as a reversal agent for various anticoagulants in clinical settings. Studies have shown its efficacy in reversing the effects of DOACs and heparins in animal models and human trials.
Industry: The pharmaceutical industry is exploring the use of this compound in developing new anticoagulant therapies and reversal agents.
Mechanism of Action
Ciraparantag acetate is unique in its ability to bind to a wide range of anticoagulants, including both heparins and DOACs. Similar compounds, such as Andexanet alfa and Idarucizumab, are also used as anticoagulant reversal agents but have different mechanisms of action and specificities. Andexanet alfa is a recombinant protein that binds to factor Xa inhibitors, while Idarucizumab is a monoclonal antibody that binds to dabigatran.
Comparison with Similar Compounds
Andexanet alfa
Idarucizumab
Prothrombin complex concentrate
Vitamin K
Ciraparantag acetate stands out due to its broad-spectrum activity and rapid onset of action, making it a promising candidate for clinical use in emergency situations involving anticoagulant-related bleeding.
Properties
CAS No. |
1644388-83-9 |
|---|---|
Molecular Formula |
C24H52N12O4 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C22H48N12O2.C2H4O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;1-2(3)4/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);1H3,(H,3,4)/t17-,18-;/m0./s1 |
InChI Key |
WKFBGJBMZOZLMI-APTPAJQOSA-N |
Isomeric SMILES |
CC(=O)O.C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(=O)O.C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



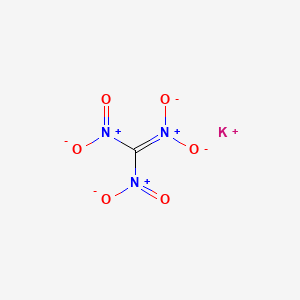
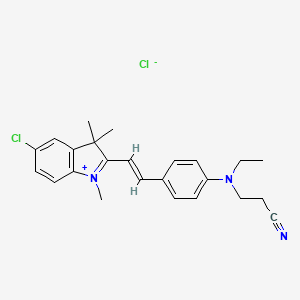

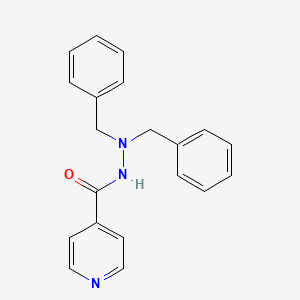
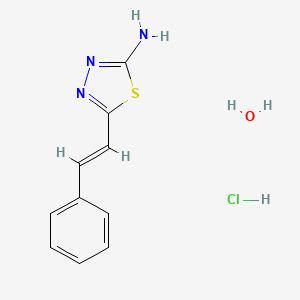
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
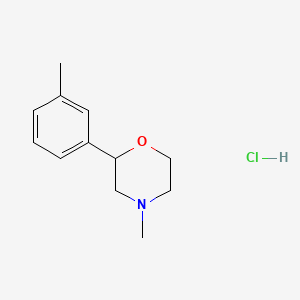
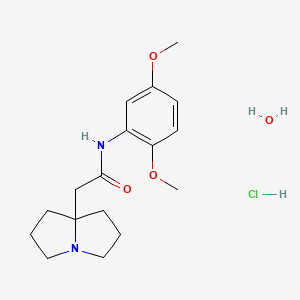
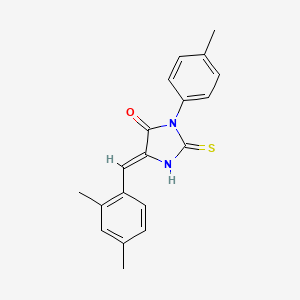
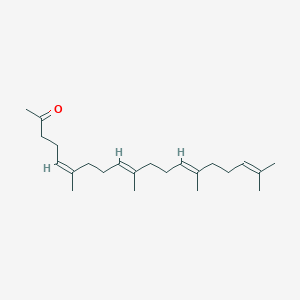
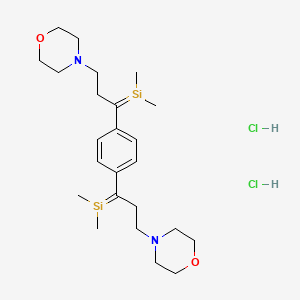
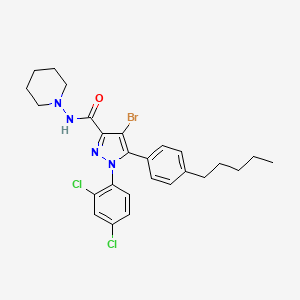
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
